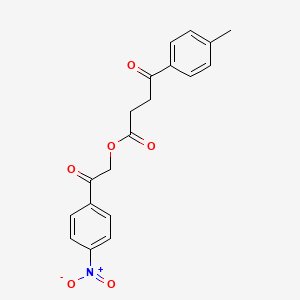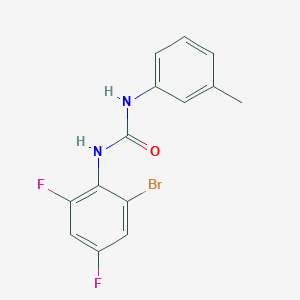
1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine, also known as CNFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is synthesized using a multi-step procedure.
作用機序
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well understood. However, this compound has some limitations for lab experiments. It is a complex compound that requires careful control of reaction conditions to obtain a high yield. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine. One direction is to further investigate its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-cancer drug. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
合成法
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine involves a multi-step procedure that starts with the reaction between 2-chloro-4-nitroaniline and 2-methyl-5-phenylfuran. The resulting product is then reacted with piperazine to obtain this compound. The procedure is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
1-(2-chloro-4-nitrophenyl)-4-(2-methyl-5-phenyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-methyl-5-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-15-18(14-21(30-15)16-5-3-2-4-6-16)22(27)25-11-9-24(10-12-25)20-8-7-17(26(28)29)13-19(20)23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOYGDBMLEECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)